1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-20-13-7-4-6-11(15(13)22-3)18-16(19)17-10-14(21-2)12-8-5-9-23-12/h4-9,14H,10H2,1-3H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGUCYFSWQNUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=CO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves the reaction of 2,3-dimethoxyaniline with 2-(furan-2-yl)-2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxyethyl)urea
- 1-(2,3-Dimethoxyphenyl)-3-(2-(furan-2-yl)-2-ethoxyethyl)urea
- 1-(2,3-Dimethoxyphenyl)-3-(2-(furan-2-yl)-2-methylpropyl)urea
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is unique due to the presence of both dimethoxyphenyl and furan-2-yl-methoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea, with the CAS number 1798660-35-1, is a synthetic compound characterized by its unique structural features which include a dimethoxyphenyl group and a furan moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₅ |
| Molecular Weight | 320.34 g/mol |
| CAS Number | 1798660-35-1 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its cytotoxic effects against tumor cells, anti-inflammatory properties, and potential as an antimicrobial agent.
Anti-inflammatory Properties
The presence of methoxy and furan groups in the compound suggests potential anti-inflammatory activity. Compounds containing furan rings have been documented to possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Compounds featuring furan and phenolic moieties are often investigated for their ability to combat bacterial infections. The anti-H. pylori activity observed in related compounds indicates that this urea derivative could have similar applications .
Case Studies and Research Findings
- Tumor Cell Cytotoxicity : A study examining various derivatives of chromones indicated that certain structural modifications enhance cytotoxicity against tumor cells while sparing normal cells . Although direct studies on this specific urea are lacking, it is plausible that similar modifications could yield significant antitumor activity.
- Mechanistic Insights : Investigations into related compounds have revealed mechanisms involving the induction of apoptosis in cancer cells and inhibition of key enzymes involved in inflammation and tumor progression . These insights can guide future research on the urea derivative's mechanisms.
- Antimicrobial Efficacy : The exploration of compounds with furan rings has shown promise against pathogens such as Helicobacter pylori. The structural characteristics of this compound may enable it to inhibit bacterial growth effectively .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available amines and isocyanates. For example, a primary amine (e.g., 2,3-dimethoxyaniline) is reacted with a furan-containing isocyanate derivative (e.g., 2-(furan-2-yl)-2-methoxyethyl isocyanate) in anhydrous solvents like dichloromethane or tetrahydrofuran under reflux. Catalysts such as triethylamine may enhance urea bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction optimization should focus on temperature (40–60°C), solvent polarity, and stoichiometric ratios to maximize yield .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm), furan protons (δ ~6.3–7.4 ppm), and urea NH signals (δ ~8–10 ppm) to confirm connectivity .
- IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- HPLC/MS : Assess purity (>98%) and molecular weight (e.g., [M+H]⁺ via ESI-MS) .
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) for biological assay compatibility .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorogenic substrates to test activity against kinases (e.g., EGFR) or hydrolases at 1–100 µM concentrations .
- Antiproliferative assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT/WST-1 protocols (48–72 hr exposure) .
- Cytotoxicity controls : Include normal cell lines (e.g., HEK293) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to enhance bioactivity?
- Methodological Answer :
- Substituent modification : Systematically vary methoxy groups (e.g., replace with ethoxy, halogen) or furan substituents (e.g., methyl, nitro) to assess impact on target binding .
- Bioisosteric replacement : Substitute the urea moiety with thiourea or carbamate to evaluate metabolic stability .
- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical hydrogen-bonding interactions (e.g., urea NH with kinase ATP-binding pockets) .
Q. How can computational methods like molecular docking predict biological targets and binding modes?
- Methodological Answer :
- Protein preparation : Retrieve target structures (e.g., COX-2, PDB ID 5KIR) and optimize protonation states using tools like AutoDock Tools .
- Docking parameters : Apply Lamarckian genetic algorithms (50 runs, 25 million energy evaluations) to sample conformational space .
- Validation : Compare docking scores (∆G) with known inhibitors and validate via MD simulations (100 ns trajectories) to assess binding stability .
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration, incubation time) .
- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of methoxy groups) causing false negatives .
- Structural analogs : Compare data with derivatives (e.g., 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-3-yl)ethyl]urea) to isolate substituent-specific effects .
Q. What in vivo models are suitable for evaluating pharmacological potential?
- Methodological Answer :
- Xenograft models : Administer 10–50 mg/kg (oral/IP) in nude mice with implanted tumors (e.g., HT-29 colon cancer) to assess tumor growth inhibition .
- PK/PD studies : Measure plasma half-life (LC-MS/MS) and tissue distribution to optimize dosing regimens .
- Toxicity profiling : Monitor liver/kidney function (ALT, BUN) and hematological parameters in rodent models .
Q. How to design analogs to overcome metabolic instability while retaining activity?
- Methodological Answer :
- Metabolic soft spot identification : Use LC-HRMS to detect major metabolites (e.g., demethylation of methoxy groups) .
- Stabilization strategies : Introduce electron-withdrawing groups (e.g., fluorine) or replace metabolically labile methoxy with cyclopropoxy groups .
- Prodrug approaches : Mask urea NH as a carbamate ester to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
